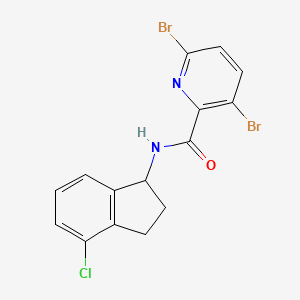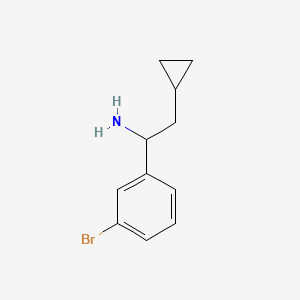
1-(3-Bromophenyl)-2-cyclopropylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-cyclopropylethanamine, commonly known as Br-APB, is a chemical compound that belongs to the family of phenylethylamines. It has been widely studied for its potential applications in scientific research, especially in the field of neuroscience. Br-APB is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a member of the G protein-coupled receptor family.
Aplicaciones Científicas De Investigación
Anti-Arrhythmia Properties
BH belongs to the class of tetrahydroisoquinolines and has been investigated for its anti-arrhythmia effects . Arrhythmias are abnormal heart rhythms that can lead to serious health complications. BH’s pharmacokinetic characterization revealed a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL, reached approximately 1 hour after oral administration. Its main metabolic pathways involve both phase-I (demethylation, dehydrogenation, and epoxidation) and phase-II (glucuronide and sulfate metabolites) reactions. A total of 18 metabolites have been identified, providing insights into its absorption and metabolism .
Anticancer Activity
While not widely explored, BH derivatives may exhibit anticancer properties. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity. Further studies are needed to elucidate BH’s potential in cancer therapy .
Mecanismo De Acción
Target of Action
It’s structurally similar to tetrahydroisoquinolines, which have been widely investigated for the treatment of arrhythmias . Therefore, it’s plausible that this compound may also interact with targets involved in cardiac function.
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines, it might interact with its targets in a similar manner . Tetrahydroisoquinolines typically exert their effects by modulating ion channels, which can alter the electrical activity of the heart and potentially treat arrhythmias .
Biochemical Pathways
The main metabolic pathways of 1-(3-Bromophenyl)-2-cyclopropylethanamine appear to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These processes can lead to the formation of various metabolites, which may have their own biological activities and contribute to the overall effect of the compound .
Result of Action
Given its structural similarity to tetrahydroisoquinolines, it may have anti-arrhythmic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-2-cyclopropylethanamine. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and metabolism of the compound, thereby affecting its bioavailability and pharmacological effects .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8,11H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLRYOMLAPARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-cyclopropylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
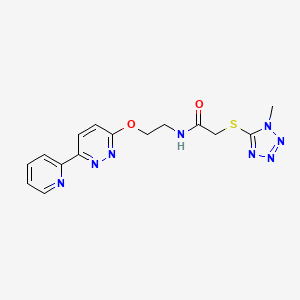
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)
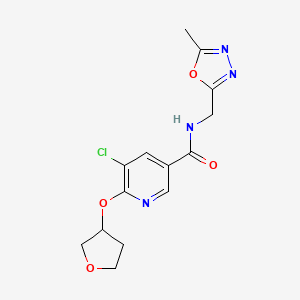
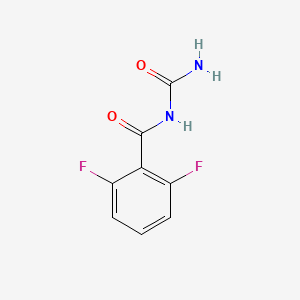
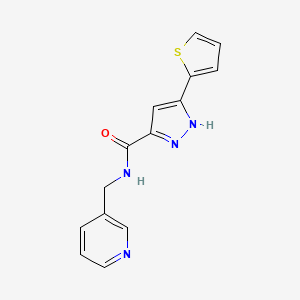
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)
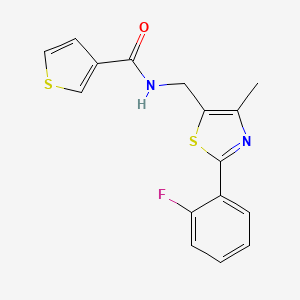
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)
